Methyl bicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
Methyl bicyclo[221]heptane-2-carboxylate is an organic compound with the molecular formula C9H14O2 It is a derivative of bicyclo[221]heptane, a structure characterized by a bicyclic framework
Mechanism of Action
Target of Action
Methyl Bicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound that is part of a larger family of bicycloheptane compounds It’s worth noting that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . For instance, bioactive natural products like camphor, sordarins, α-santalol, and β-santalol contain this structural moiety .
Mode of Action
The exact mode of action of Methyl Bicyclo[22The synthesis of related bicyclo[221]heptane-1-carboxylates involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
Biochemical Pathways
The specific biochemical pathways affected by Methyl Bicyclo[22The bicyclo[221]heptane scaffold is featured by drug candidates such as LMV-6015 and AMG 221 , suggesting that it may play a role in various biochemical processes.
Result of Action
The molecular and cellular effects of Methyl Bicyclo[22The bicyclo[221]heptane scaffold is known to be a part of various bioactive compounds , implying that it may have significant biological effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl Bicyclo[22The synthesis of related compounds is known to occur under mild and operationally simple conditions , suggesting that the compound may be relatively stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl bicyclo[2.2.1]heptane-2-carboxylate can be synthesized through several methods. One common approach involves the [4 + 2] cycloaddition reaction, which is facilitated by organocatalysis. This reaction allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . Another method involves the Diels-Alder reaction of furans with alkene and alkyne dienophiles, generating 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions. These processes are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides, depending on the nucleophile used.
Scientific Research Applications
Methyl bicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Methyl bicyclo[2.2.1]heptane-2-carboxylate can be compared to other bicyclic compounds such as camphor, sordarins, and bornanesultam . These compounds share the bicyclo[2.2.1]heptane scaffold but differ in their functional groups and specific applications. For example:
Camphor: Used in medicinal and aromatic applications.
Sordarins: Known for their antifungal properties.
Bornanesultam: Utilized as a chiral auxiliary in asymmetric synthesis.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the bicyclo[2.2.1]heptane scaffold in various fields of research and industry.
Properties
IUPAC Name |
methyl bicyclo[2.2.1]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGIKEUGPCOETD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294060 | |
Record name | Methyl bicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35520-81-1 | |
Record name | NSC93923 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl bicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-norbornanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about methyl bicyclo[2.2.1]heptane-2-carboxylate derivatives can be obtained from NMR spectroscopy?
A1: The research paper primarily focuses on the observation of long-range 1H–1H couplings (specifically 5J couplings) in the proton NMR spectra of this compound derivatives []. This means that the signal for the protons of the methoxy group (-OCH3) in these compounds appears as a doublet, indicating an interaction with another proton that is five bonds away. The magnitude of this coupling (5J) is sensitive to the structural features of the bicyclic system, specifically the presence and nature of substituents on the bicyclic ring.
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